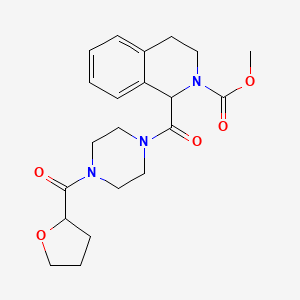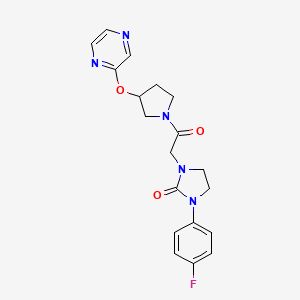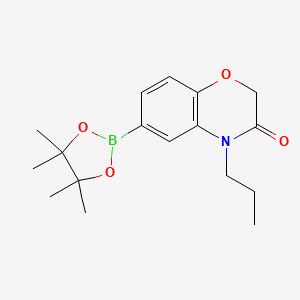
4-Propyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-1,4-benzoxazin-3-one is a complex organic compound that features a benzoxazinone core structure with a propyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-1,4-benzoxazin-3-one typically involves multiple steps:
Formation of the Benzoxazinone Core: The initial step involves the synthesis of the benzoxazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Attachment of the Dioxaborolane Moiety: The final step involves the introduction of the dioxaborolane group. This can be done through a Suzuki-Miyaura coupling reaction, where a boronic acid or ester reacts with a halogenated benzoxazinone derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and minimize costs. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the benzoxazinone core, potentially converting it to a more saturated derivative.
Substitution: The dioxaborolane moiety can participate in various substitution reactions, such as nucleophilic substitution, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions, often in the presence of a base or a catalyst.
Major Products
Oxidation: Products include propyl alcohol, propionaldehyde, and propionic acid.
Reduction: Products include reduced benzoxazinone derivatives.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted benzoxazinone derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Propyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-1,4-benzoxazin-3-one serves as a versatile intermediate. Its dioxaborolane group is particularly useful in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine
The compound’s benzoxazinone core is of interest in medicinal chemistry for its potential biological activities. It may serve as a scaffold for the development of new drugs targeting various diseases, including cancer and bacterial infections.
Industry
In materials science, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism by which 4-Propyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-1,4-benzoxazin-3-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its benzoxazinone core. The dioxaborolane group can facilitate interactions with other molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Propyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
- 4-Propyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Uniqueness
Compared to similar compounds, 4-Propyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-1,4-benzoxazin-3-one is unique due to its benzoxazinone core, which imparts distinct chemical and biological properties. The presence of the dioxaborolane group further enhances its versatility in synthetic applications.
This compound’s unique combination of structural features makes it a valuable tool in various scientific and industrial fields.
Properties
IUPAC Name |
4-propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO4/c1-6-9-19-13-10-12(7-8-14(13)21-11-15(19)20)18-22-16(2,3)17(4,5)23-18/h7-8,10H,6,9,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYUKYPGCWDJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCC(=O)N3CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2649179.png)
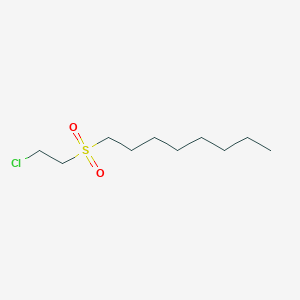
![tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate](/img/structure/B2649182.png)
![2-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2649184.png)
![7-methyl-3-(2-phenylethyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B2649185.png)
![2-Methyl-4-[2-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2649188.png)

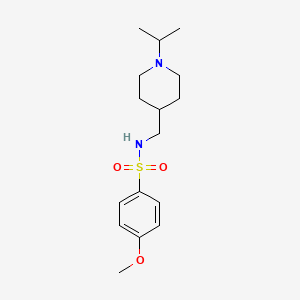
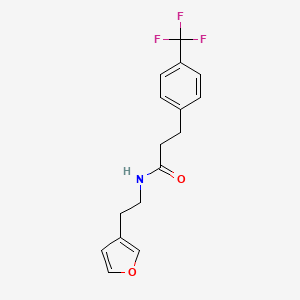
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylethanethioamide](/img/structure/B2649197.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2649198.png)
![5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B2649199.png)
